Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate
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Overview
Description
Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate typically involves the reaction of 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoate:
4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4h)-yl)benzoic acid: A precursor in the synthesis of the ethyl ester derivative.
Other Pyridazinone Derivatives: Compounds with similar structures that exhibit diverse biological activities.
Uniqueness
This compound stands out due to its specific ester functional group, which may impart unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
5446-14-0 |
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Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 4-(3-methyl-6-oxo-4,5-dihydropyridazin-1-yl)benzoate |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(18)11-5-7-12(8-6-11)16-13(17)9-4-10(2)15-16/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
MKIUCGOYJIMWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC(=N2)C |
Origin of Product |
United States |
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